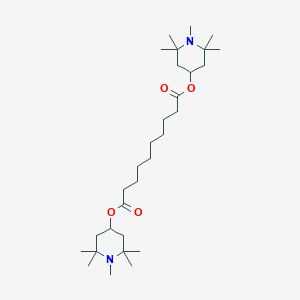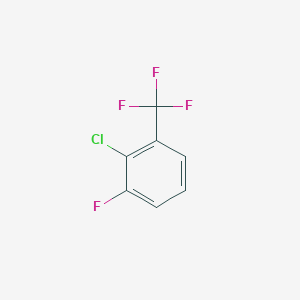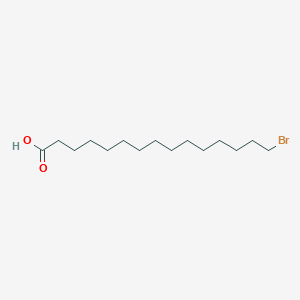
15-Brompentadecansäure
Übersicht
Beschreibung
15-Bromopentadecanoic acid is a chemical compound with the molecular formula C15H29BrO2 . It has an average mass of 321.294 Da and a monoisotopic mass of 320.135071 Da .
Synthesis Analysis
15-Bromopentadecanoic acid can be synthesized from pentadecanolide by hydrolysis and subsequent bromination of the resulting 15-hydroxypentadecanoic acid . The compound can also be loaded onto E. coli ACP in vitro .Molecular Structure Analysis
The molecular structure of 15-Bromopentadecanoic acid consists of 15 carbon atoms, 29 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . It has a molecular weight of 321.29 g/mol .Physical And Chemical Properties Analysis
15-Bromopentadecanoic acid has a molecular weight of 321.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 14 .Wissenschaftliche Forschungsanwendungen
Medizinische Forschung
15-Brompentadecansäure könnte potenzielle Anwendungen in der medizinischen Forschung haben. Spezifische Anwendungen in diesem Bereich sind jedoch in der verfügbaren Literatur nicht gut dokumentiert .
Chemische Forschung
In der chemischen Forschung wird this compound oft als Zwischenprodukt bei der Synthese anderer komplexer Moleküle verwendet . Sie kann auch in der organischen Synthese verwendet werden, um Verbindungen mit bestimmten Funktionalitäten zu erzeugen .
Biologische Forschung
Während spezifische Anwendungen von this compound in der biologischen Forschung nicht gut dokumentiert sind, ist es erwähnenswert, dass ähnliche Verbindungen in Studien im Zusammenhang mit Zellstoffwechsel, Signalwegen und anderen biologischen Prozessen verwendet wurden .
Pharmazeutische Forschung
Die potenziellen Anwendungen von this compound in der pharmazeutischen Forschung sind in der verfügbaren Literatur nicht gut dokumentiert .
Umweltforschung
Es gibt begrenzte Informationen über die Verwendung von this compound in der Umweltforschung .
Industrielle Forschung
this compound könnte möglicherweise in der industriellen Forschung eingesetzt werden, obwohl spezifische Anwendungen nicht gut dokumentiert sind .
Landwirtschaftliche Forschung
Die potenziellen Anwendungen von this compound in der landwirtschaftlichen Forschung sind in der verfügbaren Literatur nicht gut dokumentiert .
Lebensmittelforschung
Es gibt einige Hinweise darauf, dass Pentadecansäure, eine ähnliche Verbindung, eine essentielle Fettsäure ist, die in der Ernährung benötigt wird, um die langfristige metabolische und Herzkreislaufgesundheit zu unterstützen . Spezifische Anwendungen von this compound in der Lebensmittelforschung sind jedoch nicht gut dokumentiert.
Safety and Hazards
When handling 15-Bromopentadecanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
Zukünftige Richtungen
There is a growing body of evidence that supports the potential of pentadecanoic acid, a compound similar to 15-Bromopentadecanoic acid, in supporting long-term metabolic and heart health . Future research could explore the potential benefits and applications of 15-Bromopentadecanoic acid in these areas.
Wirkmechanismus
Target of Action
It is commonly used as an intermediate in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
As an intermediate in chemical synthesis , its mode of action likely depends on the specific reactions it is involved in.
Biochemical Pathways
As an intermediate in chemical synthesis , it may be involved in a variety of biochemical pathways depending on the specific compounds it is used to synthesize.
Result of Action
As an intermediate in chemical synthesis , its effects would likely depend on the specific compounds it is used to synthesize and their respective actions.
Action Environment
It is known that it should be stored in a sealed container in a dry room temperature environment .
Eigenschaften
IUPAC Name |
15-bromopentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BrO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLACPKKVZSLCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCBr)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338981 | |
| Record name | 15-Bromopentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56523-59-2 | |
| Record name | 15-Bromopentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 15-Bromopentadecanoic acid be utilized for targeted drug delivery, particularly in the context of liver cancer treatment?
A1: Research suggests that 15-Bromopentadecanoic acid exhibits potential as a targeting agent for liver cancer treatment. A study [] investigated a 99mTc(CO)3-labeled derivative of 15-Bromopentadecanoic acid, incorporating a tridentate chelating moiety. This complex demonstrated significant uptake in the liver (23.5% +/- 4.3% ID/organ at 3 hours post-injection) when administered intravenously in mice. Notably, suspending this complex in Lipiodol, a commonly used embolic agent for liver cancer treatment, further enhanced liver uptake to 43.8 +/- 13.4% ID/organ upon portal vein injection []. These findings highlight the potential of 15-Bromopentadecanoic acid derivatives, especially when combined with embolic agents like Lipiodol, for targeted delivery of therapeutic agents to the liver, particularly in the context of liver cancer treatment.
Q2: How does 15-Bromopentadecanoic acid contribute to the development of novel fluorescent probes for halide ion detection?
A2: 15-Bromopentadecanoic acid plays a crucial role as a building block for creating fluorescent dyes sensitive to halide ions []. Researchers synthesized a series of novel fluorescent dyes by reacting heterocyclic nitrogen bases, like indolium and quinolinium, with 15-Bromopentadecanoic acid. These resulting quaternary salts exhibit water solubility and stable fluorescence properties within the physiological pH range (7-11) []. Interestingly, the presence of halide ions significantly impacts the fluorescence intensity and lifetime of these dyes, enabling accurate halide concentration determination at physiologically relevant levels []. This highlights the potential of 15-Bromopentadecanoic acid-derived dyes as valuable tools for sensing and quantifying halide ions in biological systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

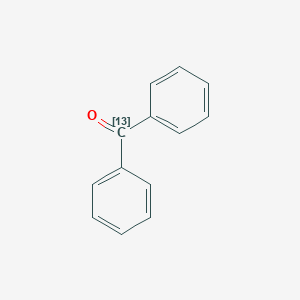
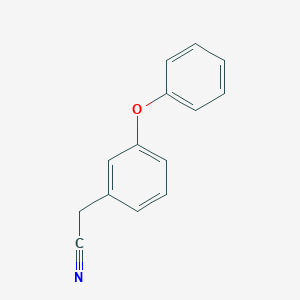
![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-](/img/structure/B179427.png)


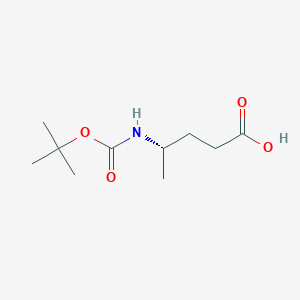
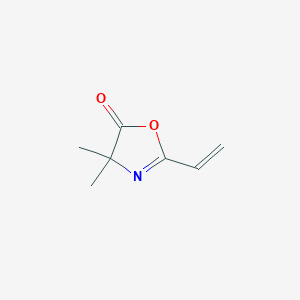
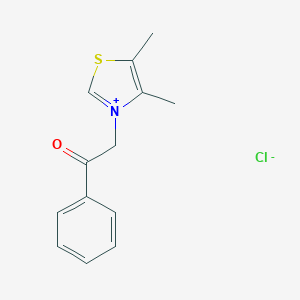
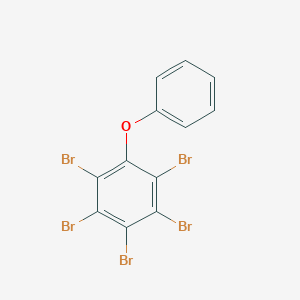
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol](/img/structure/B179438.png)
